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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-methoxyisonicotinic acid is a substituted pyridine carboxylic acid derivative.
Molecules within this class serve as critical building blocks in medicinal chemistry and drug
discovery, often utilized in the synthesis of compounds targeting a range of biological
pathways.[1][2][3] A thorough understanding of the physicochemical properties of such a
scaffold is paramount, as these characteristics fundamentally govern a molecule's behavior
from bench to biological system. Properties such as ionization, lipophilicity, and solubility
directly influence absorption, distribution, metabolism, and excretion (ADME), ultimately
dictating the viability of a potential drug candidate.[4]

This guide, prepared from the perspective of a Senior Application Scientist, provides a
comprehensive overview of the key physicochemical properties of 2-Chloro-5-
methoxyisonicotinic acid. It moves beyond a simple data sheet to explain the causality
behind experimental choices and provides robust, self-validating protocols for their
determination in a research setting.
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Chemical Identity and Molecular Structure

Correctly identifying and structurally characterizing a compound is the foundational step upon
which all subsequent research is built.

e Chemical Name: 2-Chloro-5-methoxyisonicotinic acid
e Synonyms: 2-chloro-5-methoxypyridine-4-carboxylic acid
e CAS Number: 1060801-70-8[5]

e Molecular Formula: C7HsCINO3[5][6]

e Molecular Weight: 187.58 g/mol [5]

» Monoisotopic Mass: 187.00362 Da[6]

The structure combines a pyridine ring, a carboxylic acid group, a chloro substituent, and a
methoxy group, each contributing to the molecule's overall physicochemical profile.

Caption: Chemical structure of 2-Chloro-5-methoxyisonicotinic acid.

Core Physicochemical Properties: A Summary

The following table summarizes the available and predicted physicochemical data for 2-
Chloro-5-methoxyisonicotinic acid. It is crucial for drug development professionals to
distinguish between experimentally derived values and in-silico predictions, as the latter
provide guidance but require empirical validation.[7]
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Significance in
Property Value Source/Method
Drug Development

Affects diffusion,
) transport, and overall
Molecular Weight 187.58 g/mol Calculated[5] _ _
size metrics (e.qg.,

Rule of Five).

Measures lipophilicity;
) critical for membrane
logP (Octanol/Water) 1.3 Predicted (XlogP)[6] N
permeability and

ADME properties.

Determines the

o o ionization state at
pKa (Acid Dissociation ] ) )
~2-3 Predicted physiological pH,
Constant) ) ] -
impacting solubility

and target binding.

Affects dissolution,

bioavailability, and
Aqueous Solubility Low Inferred achievable

concentration for in-

vitro assays.

Important for handling,
_ formulation, and
Appearance Solid Inferred
storage

considerations.

lonization Behavior (pKa) and Its Determination

The pKa value dictates the extent of ionization of a molecule at a given pH. For 2-Chloro-5-
methoxyisonicotinic acid, the acidic carboxylic acid group and the basic pyridine nitrogen
create a zwitterionic potential, making pKa a critical parameter. This value directly impacts
agueous solubility, membrane permeability, and the nature of interactions with biological
targets.[4]

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.matrixscientific.com/product/buy-2-chloro-5-methoxyisonicotinic-acid
https://pubchemlite.lcsb.uni.lu/e/compound/71650899
https://www.benchchem.com/product/b2436192?utm_src=pdf-body
https://www.benchchem.com/product/b2436192?utm_src=pdf-body
https://books.rsc.org/books/edited-volume/2061/chapter/6376976/Physicochemical-Properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2436192?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Expert Insight: Why Potentiometric Titration is the
Standard

While UV-metric and other methods exist, potentiometric titration is considered the gold
standard for pKa determination due to its accuracy and direct measurement of protonation
equilibria.[8] It relies on monitoring pH changes upon the addition of a titrant (acid or base),
allowing for the precise determination of the inflection points corresponding to the pKa values.
For compounds with poor water solubility, a co-solvent titration is employed.

Experimental Protocol: Potentiometric pKa
Determination

This protocol outlines a self-validating method for determining the pKa of 2-Chloro-5-
methoxyisonicotinic acid.

o System Calibration: Calibrate the pH meter using at least three standard buffer solutions
(e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25°C). This ensures the
accuracy of all subsequent pH measurements.

e Sample Preparation:
o Accurately weigh approximately 1-5 mg of the compound.

o Dissolve in a known volume (e.g., 50 mL) of a suitable solvent. Due to expected low
agueous solubility, a water/methanol mixture (e.g., 50:50 v/v) may be required. The exact
ratio must be recorded as it influences the apparent pKa.

« Titration - Acidic pKa (Carboxylic Acid):

o

Begin titration with a standardized solution of a strong base (e.g., 0.1 M KOH).

o

Add the titrant in small, precise increments (e.g., 0.01 mL).

[¢]

Record the pH value after each addition, ensuring the reading stabilizes.

[¢]

Continue the titration well past the first equivalence point.
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« Titration - Basic pKa (Pyridine Nitrogen):

o In a separate experiment, titrate an identical sample solution with a standardized strong
acid (e.g., 0.1 M HCI) to determine the pKa of the conjugate acid of the pyridine nitrogen.

e Data Analysis:
o Plot the pH versus the volume of titrant added.

o Calculate the first derivative (ApH/AV) of the titration curve. The peak of the first derivative
plot indicates the equivalence point.

o The pKa is the pH at which half of the volume to the equivalence point has been added.

o For co-solvent methods, perform a Yasuda-Shedlovsky extrapolation or use reference
compounds to correct the apparent pKa to a wholly aqueous value if required.

Caption: Workflow for Potentiometric pKa Determination.

Lipophilicity (LogP) and Its Measurement

Lipophilicity, the "greasiness" of a molecule, is a key determinant of its ability to cross biological
membranes. It is most commonly expressed as the logarithm of the partition coefficient (LogP)
between n-octanol and water.[4] An optimal LogP value is critical for balancing membrane
permeability with agueous solubility to ensure a drug can reach its target.

Expert Insight: The Shake-Flask Method's Enduring
Relevance

Despite the availability of high-throughput chromatographic methods, the OECD 107 shake-
flask method remains the definitive reference for LogP determination.[8] Its direct equilibrium
measurement provides unambiguous data, though it is more labor-intensive. The key to a self-
validating experiment is meticulous phase separation and accurate concentration analysis in
both phases.

Experimental Protocol: Shake-Flask LogP Determination

o System Preparation:
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o Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for
24 hours and allowing the layers to separate. This prevents volume changes during the
experiment.

o Prepare a stock solution of 2-Chloro-5-methoxyisonicotinic acid in the n-octanol phase
at a concentration that is detectable in both phases after partitioning.

Partitioning:

o In a separatory funnel or suitable vessel, combine a precise volume of the octanol stock
solution with a precise volume of the pre-saturated water phase (e.g., a 1:1 ratio).

o Shake vigorously for a set period (e.g., 30 minutes) at a constant temperature (e.g., 25°C)
to allow equilibrium to be reached.

Phase Separation:
o Allow the mixture to stand until the two phases are clearly separated.

o To ensure complete separation without cross-contamination, centrifugation is highly
recommended.

Concentration Analysis:

o Carefully withdraw an aliquot from each phase.

o Determine the concentration of the compound in each aliquot using a validated analytical
method, such as HPLC-UV or LC-MS. A calibration curve must be prepared for each
phase to account for matrix effects.

Calculation:
o Calculate the partition coefficient, P = [Concentration]octanol / [Concentration]water.
o The final result is expressed as LogP = logio(P).

o The experiment should be performed in triplicate to ensure reproducibility.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b2436192?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2436192?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Caption: Workflow for Shake-Flask LogP Determination.

Aqueous Solubility

Aqueous solubility is a critical, often rate-limiting factor in drug absorption. Poor solubility can

lead to low bioavailability and difficulty in developing intravenous formulations.[8] It is essential

to measure the thermodynamic equilibrium solubility for accurate assessment.

Experimental Protocol: Equilibrium Shake-Flask
Solubility

Sample Preparation: Add an excess amount of solid 2-Chloro-5-methoxyisonicotinic acid
to a known volume of the aqueous buffer of interest (e.g., phosphate-buffered saline, pH
7.4). The presence of undissolved solid at the end of the experiment is crucial to ensure
saturation was achieved.

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a
sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

Phase Separation: Separate the undissolved solid from the saturated solution. This is best
accomplished by centrifugation followed by filtration through a low-binding filter (e.g., 0.22
um PVDF).

Quantification:

o Dilute the clear, saturated filtrate with a suitable solvent.

o Quantify the concentration of the dissolved compound using a validated analytical method
like HPLC-UV or LC-MS against a standard curve.

Validation: The final solid should be analyzed (e.g., by XRPD) to ensure no phase changes
or degradation occurred during the experiment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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